Cas no 2227875-97-8 ((1S)-2-amino-1-cyclopropylethan-1-ol)

(1S)-2-amino-1-cyclopropylethan-1-ol structure
2227875-97-8 structure
商品名:(1S)-2-amino-1-cyclopropylethan-1-ol
CAS番号:2227875-97-8
MF:C5H11NO
メガワット:101.146941423416
CID:6008307
PubChem ID:51669574

(1S)-2-amino-1-cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

    • Cyclopropanemethanol, α-(aminomethyl)-, (αS)-
    • (S)-2-Amino-1-cyclopropylethanol
    • (1S)-2-amino-1-cyclopropylethan-1-ol
    • (S)-2-Amino-1-cyclopropylethan-1-ol
    • EN300-1836069
    • 2227875-97-8
    • SCHEMBL23724946
    • インチ: 1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1
    • InChIKey: JCAJMHONCHYTCA-RXMQYKEDSA-N
    • ほほえんだ: [C@@H](C1CC1)(O)CN

計算された属性

  • せいみつぶんしりょう: 101.084063974g/mol
  • どういたいしつりょう: 101.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 61.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.123±0.06 g/cm3(Predicted)
  • ふってん: 221.2±13.0 °C(Predicted)
  • 酸性度係数(pKa): 12.78±0.35(Predicted)

(1S)-2-amino-1-cyclopropylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1836069-10.0g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
10g
$6635.0 2023-06-03
Enamine
EN300-1836069-0.1g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
0.1g
$867.0 2023-09-19
Enamine
EN300-1836069-1.0g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
1g
$1543.0 2023-06-03
Enamine
EN300-1836069-0.05g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
0.05g
$827.0 2023-09-19
Enamine
EN300-1836069-0.25g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
0.25g
$906.0 2023-09-19
Enamine
EN300-1836069-0.5g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
0.5g
$946.0 2023-09-19
Enamine
EN300-1836069-1g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
1g
$986.0 2023-09-19
Enamine
EN300-1836069-10g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
10g
$4236.0 2023-09-19
Enamine
EN300-1836069-2.5g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
2.5g
$1931.0 2023-09-19
Enamine
EN300-1836069-5.0g
(1S)-2-amino-1-cyclopropylethan-1-ol
2227875-97-8
5g
$4475.0 2023-06-03

(1S)-2-amino-1-cyclopropylethan-1-ol 関連文献

(1S)-2-amino-1-cyclopropylethan-1-olに関する追加情報

Chemical Profile of (1S)-2-amino-1-cyclopropylethan-1-ol (CAS No. 2227875-97-8)

(1S)-2-amino-1-cyclopropylethan-1-ol, identified by its CAS number 2227875-97-8, is a significant compound in the realm of pharmaceutical chemistry. This chiral amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a cyclopropyl group attached to an ethanol backbone, with an amino substituent at the second carbon position, making it a versatile scaffold for further chemical modifications.

The stereochemistry of this molecule, specifically the (1S) configuration, plays a crucial role in its biological activity. In modern drug discovery, the precise three-dimensional arrangement of atoms can greatly influence a compound's efficacy and selectivity. The cyclopropyl ring, known for its rigidity, contributes to the molecule's stability and can be a key factor in binding interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have shown that the primary amine group in (1S)-2-amino-1-cyclopropylethan-1-ol can form hydrogen bonds with various biomolecules, making it a valuable building block for designing novel therapeutic agents. The cyclopropyl moiety, on the other hand, can interact with hydrophobic pockets in target proteins, enhancing binding affinity.

In the context of drug development, this compound has been explored as a precursor for more complex molecules. Its structural features make it an excellent candidate for derivatization, allowing chemists to introduce additional functional groups while retaining its core pharmacophore. For instance, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The pharmacological properties of (1S)-2-amino-1-cyclopropylethan-1-ol have been studied in various preclinical models. Initial assays suggest that it exhibits moderate activity against certain enzymatic targets, although further optimization is required to enhance its potency and selectivity. The compound's ability to modulate protein-protein interactions has also been highlighted in some preliminary research, indicating its potential as an allosteric modulator.

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The key step involves the installation of the cyclopropyl group followed by stereoselective reduction to yield the desired (1S) configuration. Advances in asymmetric synthesis techniques have improved the efficiency and scalability of these processes, making it more feasible to produce larger quantities for research purposes.

From a regulatory perspective, (1S)-2-amino-1-cyclopropylethan-1-ol is subject to standard guidelines for chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions, maintaining high purity and consistency. This adherence is essential for subsequent preclinical and clinical studies where sample integrity directly impacts study outcomes.

The future prospects of this compound are promising, with ongoing research focusing on expanding its therapeutic applications. Collaborative efforts between academia and industry are likely to drive innovation in this area. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists aim to uncover new derivatives with improved pharmacological profiles.

In summary, (1S)-2-amino-1-cyclopropylethan-1-ol (CAS No. 2227875-97-8) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to evolve, this compound is poised to play a significant role in addressing unmet medical needs.

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